1,16-diaminohexadecane
Overview
Description
1,16-Diaminohexadecane, also known as 1,16-hexadecanediamine, is an organic compound with the molecular formula C₁₆H₃₆N₂. It is a long-chain aliphatic diamine, characterized by the presence of two amino groups located at the terminal positions of a sixteen-carbon alkane chain. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, materials science, and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,16-Diaminohexadecane can be synthesized through several methods. One common approach involves the hydrogenation of 1,16-hexadecanedinitrile in the presence of a suitable catalyst, such as Raney nickel, under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{16}\text{H}{32}(\text{CN})2 + 4\text{H}2 \rightarrow \text{C}{16}\text{H}{36}\text{N}_2 + 2\text{NH}_3 ]
Industrial Production Methods: Industrial production of this compound often employs similar hydrogenation techniques, utilizing large-scale reactors and optimized conditions to ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 1,16-Diaminohexadecane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced further to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like acyl chlorides or isocyanates under mild conditions.
Major Products Formed:
Oxidation: Formation of nitrohexadecane derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of amides, ureas, or other substituted derivatives.
Scientific Research Applications
1,16-Diaminohexadecane has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamides and polyurethanes, contributing to the development of high-performance materials.
Materials Science: Employed in the production of surfactants and emulsifiers, enhancing the properties of various materials.
Biochemistry: Utilized in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices
Mechanism of Action
The mechanism of action of 1,16-diaminohexadecane involves its interaction with various molecular targets and pathways:
Molecular Targets: The amino groups can form hydrogen bonds and electrostatic interactions with proteins, nucleic acids, and other biomolecules.
Pathways Involved: The compound can modulate enzymatic activities, influence cell signaling pathways, and participate in the formation of complex molecular assemblies.
Comparison with Similar Compounds
1,12-Diaminododecane: A shorter-chain analogue with similar reactivity but different physical properties.
1,18-Diaminooctadecane: A longer-chain analogue with increased hydrophobicity and different solubility characteristics.
Uniqueness of 1,16-Diaminohexadecane: this compound stands out due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring specific molecular interactions and material properties .
Properties
IUPAC Name |
hexadecane-1,16-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJCASULPHYKHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCN)CCCCCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558945 | |
Record name | Hexadecane-1,16-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929-94-2 | |
Record name | Hexadecane-1,16-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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